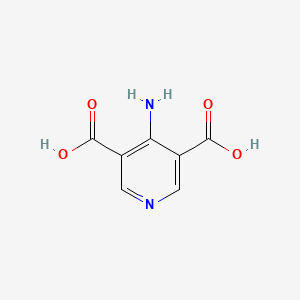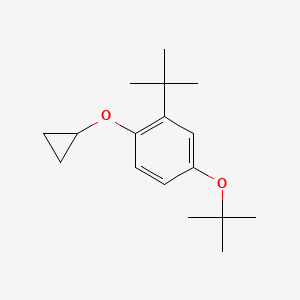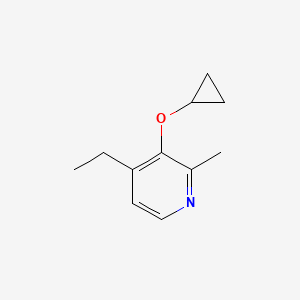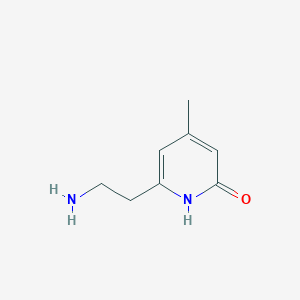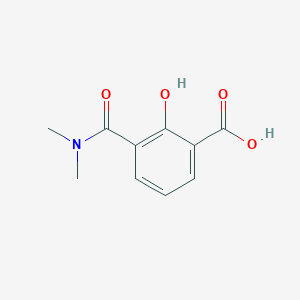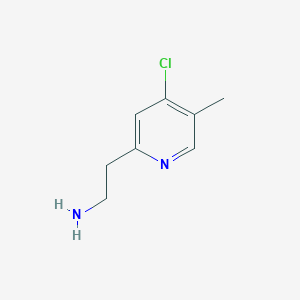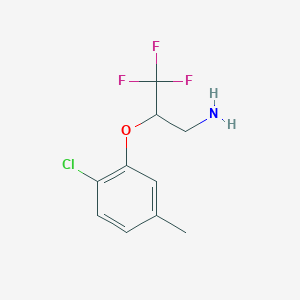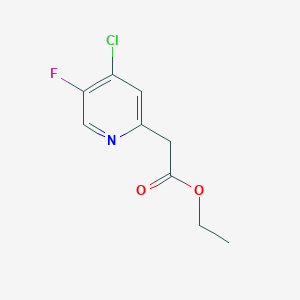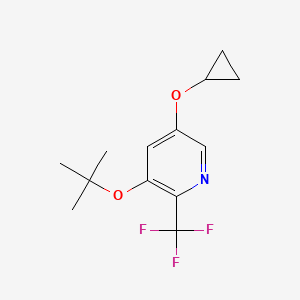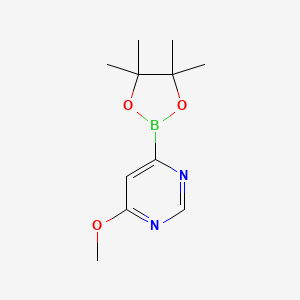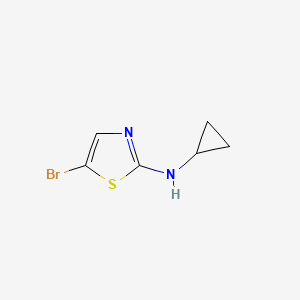
5-Bromo-N-cyclopropylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the nitrogen atom of the thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent. The cyclopropyl group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can be performed to modify the bromine substituent.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-N-methyl-1,3-thiazol-2-amine
Comparison: Compared to similar compounds, 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is unique due to the presence of the cyclopropyl group. This structural feature can influence its reactivity, biological activity, and overall stability. The cyclopropyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H7BrN2S |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
5-bromo-N-cyclopropyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-8-6(10-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Clave InChI |
NEQIYAKHFPHCIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


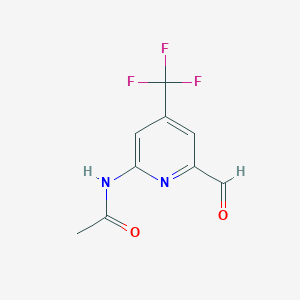
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
